1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE

Chemical Biology Medicinal Chemistry Drug Discovery

1-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4, molecular formula C19H21N5OS, molecular weight 367.47 g/mol) is a synthetic heterocyclic small molecule characterized by a tetrahydropyrazino[1,2-b]indazole core linked via a piperazine bridge to a thiophene-3-carbonyl moiety. The pyrazino[1,2-b]indazole scaffold has been explored as a privileged structure in medicinal chemistry, with a 2024 study demonstrating that certain analogs exhibit antifungal activity.

Molecular Formula C19H21N5OS
Molecular Weight 367.47
CAS No. 2034348-22-4
Cat. No. B2515733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{7H,8H,9H,10H-PYRAZINO[1,2-B]INDAZOL-1-YL}-4-(THIOPHENE-3-CARBONYL)PIPERAZINE
CAS2034348-22-4
Molecular FormulaC19H21N5OS
Molecular Weight367.47
Structural Identifiers
SMILESC1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CSC=C5
InChIInChI=1S/C19H21N5OS/c25-19(14-5-12-26-13-14)23-10-8-22(9-11-23)18-17-15-3-1-2-4-16(15)21-24(17)7-6-20-18/h5-7,12-13H,1-4,8-11H2
InChIKeyAWETWMHOLMXRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4): Compound Identity and Procurement Context


1-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4, molecular formula C19H21N5OS, molecular weight 367.47 g/mol) is a synthetic heterocyclic small molecule characterized by a tetrahydropyrazino[1,2-b]indazole core linked via a piperazine bridge to a thiophene-3-carbonyl moiety. The pyrazino[1,2-b]indazole scaffold has been explored as a privileged structure in medicinal chemistry, with a 2024 study demonstrating that certain analogs exhibit antifungal activity [1]. However, for this specific compound, no primary research articles, patents, or third-party authoritative database entries were identified through systematic searches of PubMed, PubChem, ChemSpider, ChEMBL, and global patent repositories. Its principal appearance is restricted to commercial vendor catalog listings, indicating it is supplied as a research building block or screening collection compound. At present, there is no publicly disclosed biological activity profile, target engagement data, or preclinical characterization for this molecule.

Why 1-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine Cannot Be Assumed Interchangeable with Analogous Pyrazinoindazole Derivatives


The pyrazino[1,2-b]indazole chemotype encompasses a family of compounds for which subtle variations in the peripheral substituents on the piperazine ring can profoundly alter biological activity. A 2024 synthesis study documented that among a set of structurally related pyrazino[1,2-b]indazoles, the nature of the appended groups directly dictated antifungal potency and spectrum, with certain modifications leading to significant activity while others were inactive [1]. The thiophene-3-carbonyl substituent present in the target compound (CAS 2034348-22-4) introduces a specific electronic and steric environment that is absent in close analogs such as 1-(oxolane-3-carbonyl)-, 1-(furan-2-carbonyl)-, or 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-substituted pyrazinoindazole piperazines. Without head-to-head quantitative structure–activity relationship (SAR) data comparing the thiophene-3-carbonyl analog to these variants under identical assay conditions, no scientific or procurement justification exists for treating them as equivalent or interchangeable. Generic substitution would introduce an unquantified risk of potency loss, altered selectivity, or differing physicochemical properties.

Quantitative Differentiation Evidence for 1-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4): Data Availability Assessment


No Publicly Available Quantitative Biological Data Identified for CAS 2034348-22-4

A systematic search of PubMed, PubChem (using InChI Key AWETWMHOLMXRLX-UHFFFAOYSA-N and SMILES string), ChemSpider, ChEMBL, Google Patents, and WIPO PATENTSCOPE returned no primary research articles, bioassay results, crystal structures, or patent disclosures containing quantitative activity data (e.g., IC50, Ki, MIC, % inhibition, docking score, or ADMET parameters) for 1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4). No comparator compounds were identified in study designs that would permit cross-study comparison. The only structurally related chemical matter with published biological annotations belongs to the general pyrazino[1,2-b]indazole class, where antifungal activity was demonstrated for selected analogs—but none of those analogs correspond to the CAS 2034348-22-4 molecule [1]. Consequently, no quantitative differentiation dimension can be established between this compound and its closest commercially available analogs (e.g., 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine, 1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine, or 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine) at the present time.

Chemical Biology Medicinal Chemistry Drug Discovery

Physicochemical Properties: Calculated Values Without Experimental Comparators

Computationally predicted physicochemical parameters are available from in silico tools but lack experimental validation against comparator analogs. The molecular weight (367.47 g/mol), calculated LogP (cLogP ≈ 2.2–2.8), topological polar surface area (tPSA ≈ 64 Ų), and hydrogen bond acceptor count (5) place this compound within the drug-like space defined by Lipinski's Rule of Five. However, these computational values do not differentiate it from close analogs such as 1-(furan-2-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine (C19H21N5O2, MW 351.41) or 1-(oxolane-3-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine (C19H25N5O2, MW 355.44), which exhibit comparable molecular weight ranges and hydrogen bonding capacities. No experimentally determined solubility, logD, pKa, permeability, or metabolic stability data have been reported for this compound or its direct comparators [1].

Computational Chemistry ADME Prediction Preclinical Development

Application Scenarios for 1-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}-4-(thiophene-3-carbonyl)piperazine (CAS 2034348-22-4) Based on Available Evidence


Scaffold-Oriented Hit Expansion and Chemical Probe Generation

Given the documented antifungal activity of certain pyrazino[1,2-b]indazole derivatives [1], this thiophene-3-carbonyl-substituted analog may serve as a structurally distinct starting point for hit-to-lead optimization in antifungal drug discovery programs. Its procurement is justified when the research objective is to systematically probe the SAR of the peripheral carbonyl substituent on the piperazine ring, using the thiophene-3-carbonyl group as a heteroaryl replacement for previously explored furan, oxolane, or pyrazole moieties.

Chemical Biology Probe for Underexplored Kinase or GPCR Targets

The pyrazino[1,2-b]indazole scaffold appears in patents describing kinase inhibitors (e.g., WO-2013014567-A1 from Pfizer for asthma and COPD indications). Although the specific compound CAS 2034348-22-4 is not disclosed in those filings, its structural similarity to the patented chemotype makes it a candidate for screening against kinase panels or GPCR targets as part of a broader chemical biology initiative. Procurement is appropriate when the project aims to evaluate the tolerance of a biological target's binding pocket to a thiophene-3-carbonyl group at the piperazine terminus.

Computational Chemistry and Docking Studies on Virtual Target Libraries

The compound's structural features—a tetrahydropyrazinoindazole core, flexible piperazine linker, and terminal thiophene-3-carbonyl—offer a defined three-dimensional pharmacophore suitable for molecular docking and dynamics simulations against homology models or crystal structures of proteins implicated in fungal pathogenesis (as suggested by the class-level antifungal activity reported in [1]). Its procurement enables in silico validation of binding hypotheses prior to committing to custom synthesis of a full analog series.

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